molecular formula C21H28O5 B12054988 Cortisone-d8

Cortisone-d8

Cat. No.: B12054988
M. Wt: 368.5 g/mol
InChI Key: MFYSYFVPBJMHGN-BMUVRMCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone-d8 is a deuterium-labeled form of cortisone, a glucocorticoid hormone. It is an oxidized metabolite of cortisol, which is a glucocorticoid hormone involved in the regulation of metabolism, immune response, and stress. This compound is used primarily in scientific research as a stable isotope-labeled compound for tracing and quantification purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cortisone-d8 involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Cortisone-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cortisone acetate-d8.

    Reduction: It can be reduced to form hydrothis compound.

    Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

    Oxidation: Cortisone acetate-d8

    Reduction: Hydrothis compound

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Cortisone-d8 is widely used in scientific research for various applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.

    Biology: Employed in studies involving the regulation of immune response and inflammation.

    Medicine: Used in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of cortisone and its derivatives.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting glucocorticoid receptors.

Mechanism of Action

Cortisone-d8 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including immune response, inflammation, and metabolism. The incorporation of deuterium atoms does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies.

Comparison with Similar Compounds

Cortisone-d8 is compared with other similar compounds, such as:

    Cortisol-d4: Another deuterium-labeled glucocorticoid used in similar research applications.

    Hydrothis compound: A deuterium-labeled form of hydrocortisone, used for studying the metabolism and pharmacokinetics of hydrocortisone.

    Prednisolone-d8: A deuterium-labeled form of prednisolone, used in research involving glucocorticoid receptor interactions and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific labeling with deuterium, which provides enhanced stability and allows for precise quantification in various analytical techniques. Its use in research provides valuable insights into the metabolism and pharmacokinetics of cortisone and related compounds, contributing to the development of new therapeutic agents and treatments.

Properties

Molecular Formula

C21H28O5

Molecular Weight

368.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9,12,12-octadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2,18D

InChI Key

MFYSYFVPBJMHGN-BMUVRMCQSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)[2H])C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

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